molecular formula C9H10N2OS B8534941 5-Methyl-2-(3-pyridyl)thiazolidin-4-one

5-Methyl-2-(3-pyridyl)thiazolidin-4-one

Numéro de catalogue: B8534941
Poids moléculaire: 194.26 g/mol
Clé InChI: HBJYXEMQCRRCKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methyl-2-(3-pyridyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

5-Methyl-2-(3-pyridyl)thiazolidin-4-one and its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug discovery. Key properties include:

  • Anticancer Activity : Thiazolidinone derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from thiazolidinones have shown efficacy against lung carcinoma (A549) and leukemia cell lines (MV4-11 and K562), with IC50 values indicating potent inhibitory activity .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory potential, particularly through inhibition of cyclooxygenase enzymes. These compounds have shown better activity than standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity : The compound has been studied for its antimicrobial properties, including effectiveness against Mycobacterium tuberculosis. Notably, a derivative with a minimum inhibitory concentration of 12.5 μg/mL was identified as a promising lead for further optimization .
  • Antidiabetic Properties : Thiazolidinone-containing agents such as pioglitazone and rosiglitazone are already approved for treating type II diabetes, highlighting the potential of thiazolidinones in managing metabolic disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methods that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have indicated that the positioning of substituents on the thiazolidinone core significantly affects its pharmacological profile. For example, hybridization of the thiazolidinone core with other pharmacophores has been shown to improve anti-cancer and anti-inflammatory activities .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of thiazolidinone derivatives, several compounds were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds exhibited IC50 values as low as 0.15 μM against HepG2 cells, demonstrating their potential as chemotherapeutic agents .

Case Study 2: Antimycobacterial Activity

A derivative of this compound was tested against Mycobacterium tuberculosis, showing promising results with an MIC of 12.5 μg/mL. This study emphasizes the compound's potential role in developing new treatments for tuberculosis .

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of thiazolidinone derivatives revealed that certain compounds selectively inhibit COX-1 enzymes more effectively than standard treatments like naproxen. This specificity could lead to reduced side effects in therapeutic applications .

Data Summary Table

Activity IC50/Effectiveness Target Reference
AnticancerIC50 = 0.15 μM (HepG2)Breast & liver cancer cells
AntimycobacterialMIC = 12.5 μg/mLMycobacterium tuberculosis
Anti-inflammatorySuperior to naproxenCOX-1 enzyme

Propriétés

Formule moléculaire

C9H10N2OS

Poids moléculaire

194.26 g/mol

Nom IUPAC

5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12)

Clé InChI

HBJYXEMQCRRCKC-UHFFFAOYSA-N

SMILES canonique

CC1C(=O)NC(S1)C2=CN=CC=C2

Origine du produit

United States

Synthesis routes and methods I

Procedure details

3-(2-Hydroxyethyl)-5-methyl-2-(3-pyridyl)- thiazolidin-4-one (18.75 g, 78.7 mmol) was dissolved in methylene chloride (200 ml). Pyridine (9.55 ml, 118 mmol) was added and further, thionyl chloride (20 ml, 274 mmol) was added dropwise over 2 hours at 0 to 5° C. This reaction mixture was kept between those temperatures for 5 hours. The resulting mixture was washed with aqueous NaHCO3 and aqueous NaCl, dried, and the solvent was removed in vacuo. The residue was chromatographed on silica gel and upon recrystallization from hexane-ether, gave 2,5-cis-3-(2-chloroethyl)-5-methyl-2-(3-pyridyl)thiazolidin-4-one (7.11 g) and 2,5-2-chloroethyl)-5-methyl-2-(3-pyridyl)thiazolidin-4one (3.11 g), (51% yield).
Name
3-(2-Hydroxyethyl)-5-methyl-2-(3-pyridyl)- thiazolidin-4-one
Quantity
18.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the procedure of Example 3, the title compound was prepared by using nicotinaldehyde, ammonium carbonate, and thiolactic acid as charge stock. m.p. 109.5°-110.5° C. IR (nujol) [cm-1 ]; 1680.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.